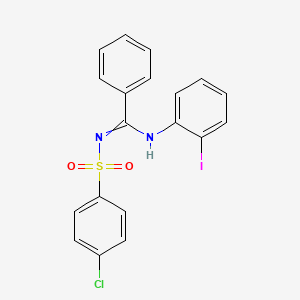
N'-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide is a chemical compound with significant potential in various scientific research fields. This compound is known for its unique structure, which includes a sulfonyl group, an iodophenyl group, and a benzenecarboximidamide moiety. These structural features contribute to its diverse reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenylsulfonyl chloride: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with a suitable base.
Formation of 2-iodoaniline: This intermediate can be synthesized by iodination of aniline.
Coupling Reaction: The final step involves the coupling of 4-chlorophenylsulfonyl chloride with 2-iodoaniline in the presence of a base to form N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of the iodine atom makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, due to the presence of the iodophenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide involves its interaction with specific molecular targets. The sulfonyl and iodophenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N’-(4-chlorophenyl)sulfonyl-N-(4-iodophenyl)benzenecarboximidamide: This compound has a similar structure but with the iodine atom at a different position.
N’-(4-bromophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide: This compound has a bromine atom instead of chlorine.
N’-(4-chlorophenyl)sulfonyl-N-(2-bromophenyl)benzenecarboximidamide: This compound has a bromine atom instead of iodine.
Uniqueness
N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide is unique due to the specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both chlorine and iodine atoms allows for diverse chemical transformations and applications, making it a valuable compound in research and industry.
属性
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClIN2O2S/c20-15-10-12-16(13-11-15)26(24,25)23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)21/h1-13H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAISBFFNSFUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClIN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2763019.png)
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2763020.png)
![4-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzonitrile](/img/structure/B2763023.png)
![4-benzyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2763025.png)
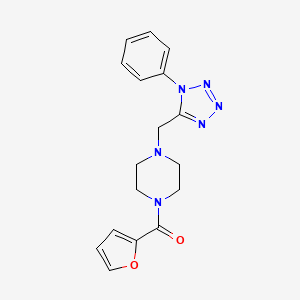
![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide](/img/structure/B2763031.png)
![3-(3,3-dimethyl-2-oxobutyl)-8-(2-fluorophenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2763032.png)
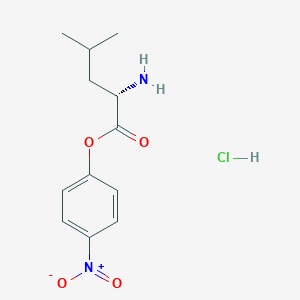
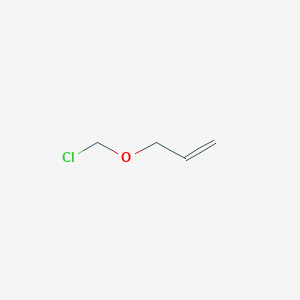
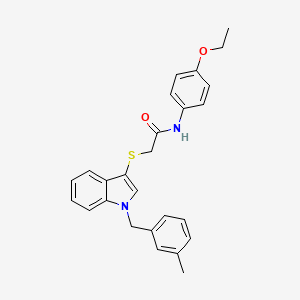

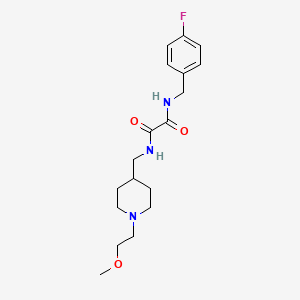
![3,8-di((E)-but-2-en-1-yl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2763041.png)
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B2763042.png)
